molecular formula C12H20N2O2 B2650412 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one CAS No. 2094129-38-9

3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one

Cat. No. B2650412
M. Wt: 224.304
InChI Key: RXEYMNDPMDIBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes. It is also known as Ro 15-4513, and it has been extensively used in scientific research due to its unique properties. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been extensively used in scientific research due to its unique properties. The compound is a selective antagonist of the benzodiazepine site of the GABAA receptor. It has been used to study the mechanism of action of benzodiazepines and their effects on the central nervous system. The compound has also been used to study the role of GABAA receptors in the regulation of anxiety, sleep, and memory.

Mechanism Of Action

3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a selective antagonist of the benzodiazepine site of the GABAA receptor. It binds to the receptor and prevents the binding of benzodiazepines to the receptor. The GABAA receptor is a ligand-gated ion channel that is responsible for the inhibitory neurotransmission in the central nervous system. The binding of GABA to the receptor opens the ion channel, allowing the influx of chloride ions and hyperpolarization of the neuron. The binding of benzodiazepines to the receptor enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. The antagonist activity of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one prevents the binding of benzodiazepines to the receptor, leading to decreased inhibitory neurotransmission.

Biochemical And Physiological Effects

3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been shown to have a range of biochemical and physiological effects. The compound has been shown to decrease anxiety and induce sleep in animal models. It has also been shown to impair memory and learning in animal models. The compound has been shown to have a low toxicity profile and has been used in a range of in vitro and in vivo experiments.

Advantages And Limitations For Lab Experiments

3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has several advantages and limitations for lab experiments. The compound has a high selectivity for the benzodiazepine site of the GABAA receptor, making it a useful tool for studying the mechanism of action of benzodiazepines. The compound has also been shown to have a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, the compound has a relatively short half-life, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The compound has been extensively studied for its mechanism of action, but there is still much to learn about the effects of the compound on the central nervous system. Future research could focus on the effects of the compound on different subtypes of GABAA receptors and the role of the compound in the regulation of anxiety, sleep, and memory. The compound could also be used in the development of new drugs for the treatment of anxiety disorders and other neurological conditions.

Synthesis Methods

The synthesis of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one involves the reaction of 2-methyl-2-propen-1-ol with ethyl chloroformate to form ethyl 2-methyl-2-propen-1-yl carbonate. The ethyl 2-methyl-2-propen-1-yl carbonate is then reacted with 1,4-diazepane-2,5-dione to form 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The synthesis method is relatively simple and has been widely used in scientific research.

properties

IUPAC Name

3-(2-methylpropyl)-4-prop-2-enoyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-4-11(15)14-7-5-6-13-12(16)10(14)8-9(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEYMNDPMDIBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCCCN1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one

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